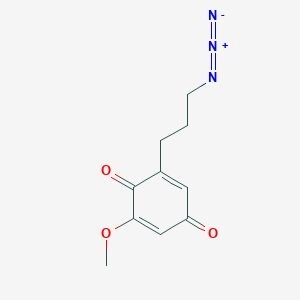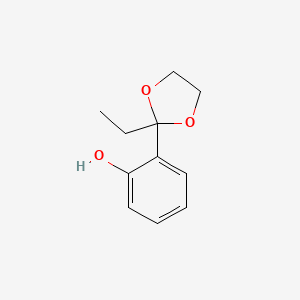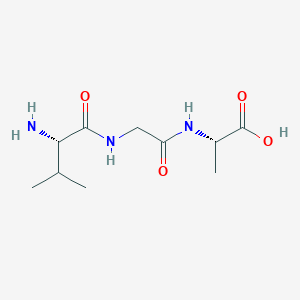
L-Valylglycyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valylglycyl-L-alanine is a tripeptide composed of the amino acids valine, glycine, and alanine. It is a small peptide with potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The compound’s structure allows it to participate in a variety of biochemical processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valylglycyl-L-alanine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of valine, followed by coupling with glycine and then alanine. The protecting groups are removed at the end of the synthesis to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The synthesis involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the amino acids.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Substitution: Replacement of functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acidic/basic conditions.
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Hydrolysis: Individual amino acids (valine, glycine, alanine).
Oxidation/Reduction: Modified amino acids with altered side chains.
Substitution: Peptides with new functional groups on the side chains.
Scientific Research Applications
L-Valylglycyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Potential use in drug delivery systems and as a therapeutic agent.
Materials Science: Utilized in the development of biomaterials and nanomaterials.
Biotechnology: Employed in the design of peptide-based sensors and catalysts.
Mechanism of Action
The mechanism of action of L-Valylglycyl-L-alanine depends on its specific application. In biochemistry, it may interact with enzymes and receptors, influencing biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and function. In drug delivery, it may enhance the stability and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, lacking the glycine residue.
L-Alanyl-L-glycine: A dipeptide with alanine and glycine, lacking the valine residue.
Uniqueness
L-Valylglycyl-L-alanine’s unique combination of valine, glycine, and alanine allows it to participate in specific biochemical interactions that other similar peptides may not. Its structure provides distinct properties, making it suitable for various specialized applications in research and industry.
Properties
CAS No. |
91351-66-5 |
|---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)9(15)12-4-7(14)13-6(3)10(16)17/h5-6,8H,4,11H2,1-3H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 |
InChI Key |
CELJCNRXKZPTCX-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
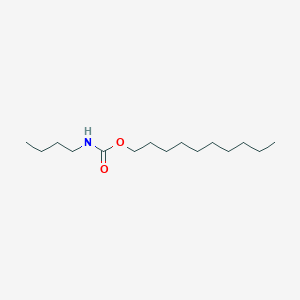
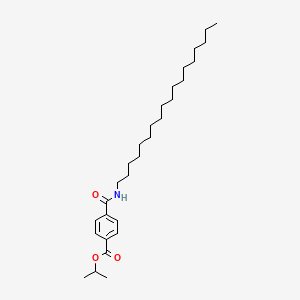
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
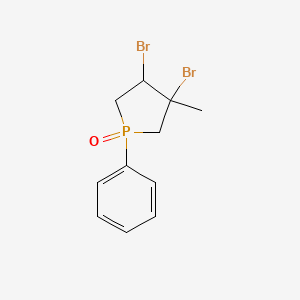


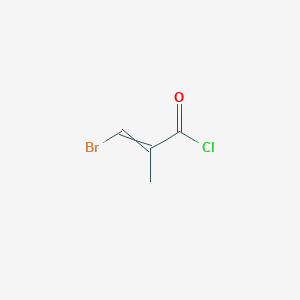
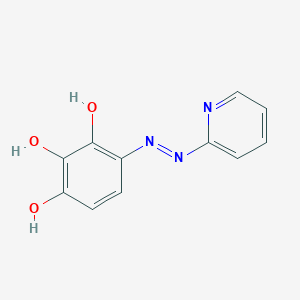

![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
